molecular formula C11H16BrNO B1445239 1-(3-Bromo-4-propoxy-phenyl)-ethylamine CAS No. 1344343-86-7

1-(3-Bromo-4-propoxy-phenyl)-ethylamine

Cat. No.: B1445239
CAS No.: 1344343-86-7
M. Wt: 258.15 g/mol
InChI Key: QYVYWZFFGHTYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-propoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a bromine atom, a propoxy group, and an ethylamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-propoxy-phenyl)-ethylamine typically involves the bromination of a propoxyphenyl precursor followed by the introduction of an ethylamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-propoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of the corresponding amine or alkane

    Substitution: Formation of hydroxylated or aminated derivatives

Scientific Research Applications

1-(3-Bromo-4-propoxy-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-propoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-propoxyphenyl)-ethanone
  • 1-(3-Bromo-4-propoxyphenyl)-2-chloroethanone
  • (3-Bromo-4-propoxyphenyl)methanol

Comparison: 1-(3-Bromo-4-propoxy-phenyl)-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to its analogs. The ethylamine moiety can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-bromo-4-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVYWZFFGHTYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-propoxy-phenyl)-ethylamine
Reactant of Route 2
1-(3-Bromo-4-propoxy-phenyl)-ethylamine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-4-propoxy-phenyl)-ethylamine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-4-propoxy-phenyl)-ethylamine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-4-propoxy-phenyl)-ethylamine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-4-propoxy-phenyl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.